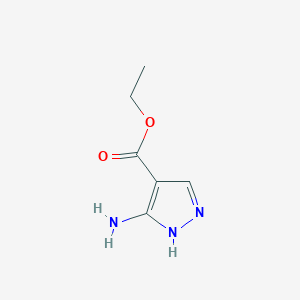
(R)-2-氨基-2-(2,3-二氢-1H-茚-2-基)乙酸
描述
α-氨基-2-茚基乙酸是一种有机化合物,属于α-氨基酸类。其特征在于α碳原子上连接了一个氨基,α碳原子还与茚环和羧基相连。该化合物因其独特的结构而引人注目,该结构结合了氨基酸和茚衍生物的特性。
合成路线和反应条件:
Hell–Volhard–Zelinskii反应: 此方法涉及使用溴和三溴化磷对羧酸进行溴化,然后用氨置换以生成α-氨基酸.
工业生产方法: α-氨基酸的工业生产方法通常涉及上述合成路线的大规模版本,并针对产率、纯度和成本效益进行了优化。
反应类型:
氧化: α-氨基-2-茚基乙酸可以发生氧化反应,通常涉及过氧化氢或高锰酸钾等试剂。
还原: 还原反应可以使用锂铝氢化物等还原剂进行。
取代: 氨基可以参与取代反应,通常由烷基卤化物或酰氯等试剂促进。
常见试剂和条件:
氧化: 过氧化氢,高锰酸钾。
还原: 锂铝氢化物,硼氢化钠。
取代: 烷基卤化物,酰氯。
主要产品:
氧化: 茚环的氧化衍生物。
还原: 羧基的还原形式。
取代: 氨基上的取代衍生物。
科学研究应用
α-氨基-2-茚基乙酸在科学研究中具有广泛的应用:
化学: 用作合成复杂有机分子的构建块。
生物学: 研究其在蛋白质合成和代谢途径中的作用。
医学: 由于其独特的结构和性质,正在研究其潜在的治疗应用。
工业: 用于生产药品和精细化学品.
作用机制
α-氨基-2-茚基乙酸的作用机制涉及其与各种分子靶标和途径的相互作用。作为一种氨基酸,它可以掺入肽和蛋白质中,影响它们的结构和功能。 茚环也可以与特定的受体或酶相互作用,调节它们的活性 .
类似化合物:
苯丙氨酸: 一种必需的α-氨基酸,具有苄基侧链。
酪氨酸: 类似于苯丙氨酸,但在苄基侧链上有一个羟基。
色氨酸: 含有吲哚环,使其在结构上类似于茚衍生物。
相似化合物的比较
Phenylalanine: An essential alpha-amino acid with a benzyl side chain.
Tyrosine: Similar to phenylalanine but with a hydroxyl group on the benzyl side chain.
Tryptophan: Contains an indole ring, making it structurally similar to indane derivatives.
Uniqueness: Alpha-Amino-2-Indanacetic Acid is unique due to the presence of the indane ring, which imparts distinct chemical and biological properties compared to other alpha-amino acids .
属性
IUPAC Name |
(2R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-10(11(13)14)9-5-7-3-1-2-4-8(7)6-9/h1-4,9-10H,5-6,12H2,(H,13,14)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDHMDVRURNAHL-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CC2=CC=CC=C21)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B169251.png)



![5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one](/img/structure/B169262.png)




